1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
CAS No.: 2034567-67-2
Cat. No.: VC4656154
Molecular Formula: C19H25N3O3S
Molecular Weight: 375.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034567-67-2 |
|---|---|
| Molecular Formula | C19H25N3O3S |
| Molecular Weight | 375.49 |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |
| Standard InChI | InChI=1S/C19H25N3O3S/c1-2-24-16-7-5-15(6-8-16)21-19(23)20-14-17(18-4-3-11-25-18)22-9-12-26-13-10-22/h3-8,11,17H,2,9-10,12-14H2,1H3,(H2,20,21,23) |
| Standard InChI Key | VQKYHOYCMWSLPS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Introduction
1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a complex organic compound with a unique structural composition, featuring a furan ring, a thiomorpholine moiety, and an ethoxyphenyl group. This compound belongs to the class of urea derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities .
Synthesis of 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Common solvents used may include dichloromethane or ethanol, while catalysts may be employed to facilitate certain steps.
Synthetic Steps
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Starting Materials: The synthesis begins with appropriate starting materials, which may include ethoxyphenyl isocyanate and a furan-2-yl thiomorpholinoethyl amine derivative.
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Reaction Conditions: The reaction conditions are optimized to ensure the formation of the desired product with minimal side reactions.
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Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Potential Applications
This compound represents a promising area of study within medicinal chemistry and organic synthesis. Its unique molecular architecture suggests potential applications in drug development, particularly in targeting specific biological pathways.
Biological Activity
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Mechanism of Action: The furan ring and thiomorpholine moiety may interact with enzymes or receptors, potentially modulating various biochemical pathways.
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Potential Targets: Could be explored for activities such as enzyme inhibition or receptor modulation.
Research Findings and Future Directions
Research on 1-(4-Ethoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is ongoing, with a focus on its synthesis, characterization, and biological evaluation. Future studies may explore its efficacy in preclinical models to assess its therapeutic potential.
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